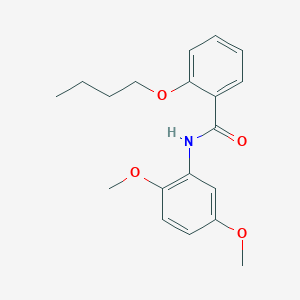

4-(Allyloxy)-3-bromobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Allyloxy)benzoic acid is a compound with the formula C10H10O3 . It appears as a white to light yellow powder . The compound has a molecular weight of 178.18 .

Synthesis Analysis

While specific synthesis methods for 4-(Allyloxy)-3-bromobenzoic acid are not available, a similar compound, 4-allyloxybenzaldehyde, has been synthesized through allylation reaction of 4–hydroxybenzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as mass, color, volume, and how it reacts with other substances . For 4-(Allyloxy)benzoic acid, it has a melting point of 163-166°C .Scientific Research Applications

Brominated Compounds in Research

Brominated compounds, like "4-(Allyloxy)-3-bromobenzoic acid", are frequently studied for their applications in materials science, organic synthesis, and environmental sciences. For example, novel brominated flame retardants have been reviewed for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the importance of understanding the environmental impact, toxicity, and behavior of brominated compounds in various settings (Zuiderveen, Slootweg, & de Boer, 2020).

Aromatic Acids in Medicinal Chemistry

Aromatic acids, such as benzoic acid derivatives, have been extensively researched for their pharmacological properties. For instance, gallic acid, a trihydroxybenzoic acid, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Research in this area aims to understand the mechanisms of action and potential therapeutic applications of these compounds in treating oxidative stress-related diseases (Gao, Hu, Hu, & Yang, 2019).

Advanced Synthesis Techniques

The synthesis and functionalization of aromatic compounds, including brominated benzoic acids, are crucial in developing new materials and pharmaceuticals. For instance, the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts represents a significant area of research, facilitating the development of novel synthetic routes for complex organic molecules (Che, Lo, Zhou, & Huang, 2011).

Environmental and Health Assessments

The environmental persistence and potential health effects of brominated compounds and aromatic acids necessitate thorough assessments. For example, the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed to understand their impact better and address the need for further research to assess potential risks (Birnbaum, Staskal, & Diliberto, 2003).

Safety and Hazards

Future Directions

properties

IUPAC Name |

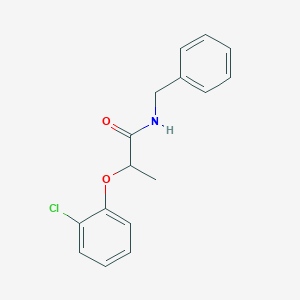

3-bromo-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAFFARJBVTYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybutanamide](/img/structure/B496016.png)

![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B496017.png)

![2-(2-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B496018.png)

![2-(3-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B496020.png)

![2-fluoro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B496023.png)

![2,4-diethoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B496028.png)

![2-[(2-Butoxybenzoyl)amino]benzamide](/img/structure/B496031.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-butoxybenzamide](/img/structure/B496038.png)